8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate

Catalog No.
S3711329
CAS No.
312693-54-2
M.F
C10H8NNaO7S2
M. Wt
341.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium ...

CAS Number

312693-54-2

Product Name

8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate

IUPAC Name

sodium;8-amino-3,6-disulfonaphthalen-1-olate

Molecular Formula

C10H8NNaO7S2

Molecular Weight

341.3 g/mol

InChI

InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1

InChI Key

QPILZZVXGUNELN-UHFFFAOYSA-M

SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].O.[Na+]

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)[O-])S(=O)(=O)O.[Na+]

Molecular Structure Analysis

The key features of the molecule include:

  • A central naphthalene ring system with an amino group attached at the 8th position and two sulfonic acid groups at positions 3 and 6 (disulfonic acid).
  • The presence of a sodium cation (Na+) associated with one of the sulfonate groups, making it a monosodium salt.
  • A water molecule bound to the molecule (monohydrate).

The presence of the sulfonate groups makes the molecule highly water-soluble. The amino group can participate in various chemical reactions, particularly azo coupling, which is crucial for dye synthesis.


Chemical Reactions Analysis

J acid is primarily used as a precursor for azo dyes. Azo dyes are a large class of synthetic dyes characterized by the presence of an azo group (N=N) connecting two aromatic rings. The synthesis of azo dyes using J acid typically involves diazotization of a primary aromatic amine followed by coupling with J acid under alkaline conditions.

Ar-NH2 (aromatic amine) + NaNO2 + HCl -> Ar-N=N+Cl (diazonium ion)

Ar-N=N+Cl + J acid (Na salt) -> Azo dye + NaCl (sodium chloride)


Physical And Chemical Properties Analysis

  • Appearance: Light yellow to brown crystalline powder [].
  • Melting point: No data available.
  • Boiling point: Decomposes before boiling [].
  • Solubility: Highly soluble in water, slightly soluble in ethanol [].
  • Stability: Stable under normal storage conditions.

Mechanism of Action (Not Applicable)

J acid itself does not have a known mechanism of action in biological systems. Its primary application lies in the production of azo dyes.

J acid may cause mild skin irritation and eye irritation upon contact. It is recommended to wear appropriate personal protective equipment (PPE) when handling the compound.

  • LD50 (oral, rat): >2000 mg/kg []. (LD50 refers to the dose of a substance that causes death in 50% of test animals).

Dye Synthesis

H-Acid is a vital intermediate in the production of azo dyes []. These synthetic dyes possess a wide range of colors and exhibit excellent application properties for textiles, plastics, and other materials []. Research explores using H-Acid for the synthesis of novel azo dyes with enhanced properties like lightfastness, washfastness, and biodegradability [].

Analytical Chemistry

H-Acid serves as a chromogenic reagent in analytical chemistry []. Its ability to form colored complexes with specific metal ions allows for their detection and quantification. Research focuses on optimizing H-Acid-based methods for trace metal analysis in environmental samples, food products, and biological fluids [].

Physical Description

Dry Powder

XLogP3

0.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

340.96398822 g/mol

Monoisotopic Mass

340.96398822 g/mol

Heavy Atom Count

21

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-20-2023

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